molecular formula C15H11BrO2 B041476 6-Bromo-4-phenylchroman-2-one CAS No. 156755-23-6

6-Bromo-4-phenylchroman-2-one

Cat. No. B041476
M. Wt: 303.15 g/mol
InChI Key: KFKFQGCDFMGUCH-UHFFFAOYSA-N
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Patent
USRE040851E1

Procedure details

A solution of p-bromophenol (138 g, 0.8 mole), cinnamic acid (148 g, 1.0 mole), acetic acid (200 g) and conc. sulfuric acid was refluxed for 2 h. Volatile material was distilled at reduced pressure. The residual syrup was cooled and triturated with cold water, giving a semi-crystalline mass. This was washed extensively with water, saturated sodium carbonate and finally with water again. The material was filtered through a sintered glass funnel, and then mixed with an equal weight of ethanol. The slurry was stirred at room temperature for 1 h and then filtered. The resulting product was washed briefly with ethanol and then diisopropyl ether. After drying, 135 g (55.7%) of the title compound was isolated as white crystals, melting at 117° C.
Quantity
138 g
Type
reactant
Reaction Step One
Quantity
148 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 g
Type
solvent
Reaction Step One
Yield
55.7%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([Br:8])[CH:2]=1.[C:9](O)(=[O:18])[CH:10]=[CH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.S(=O)(=O)(O)O>C(O)(=O)C>[Br:8][C:3]1[CH:4]=[C:5]2[C:6](=[CH:1][CH:2]=1)[O:7][C:9](=[O:18])[CH2:10][CH:11]2[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
138 g
Type
reactant
Smiles
C1=CC(=CC=C1O)Br
Name
Quantity
148 g
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
200 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The slurry was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Volatile material was distilled at reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
The residual syrup was cooled
CUSTOM
Type
CUSTOM
Details
triturated with cold water
CUSTOM
Type
CUSTOM
Details
giving a semi-crystalline mass
WASH
Type
WASH
Details
This was washed extensively with water, saturated sodium carbonate and finally with water again
FILTRATION
Type
FILTRATION
Details
The material was filtered through a sintered glass funnel
ADDITION
Type
ADDITION
Details
mixed with an equal weight of ethanol
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The resulting product was washed briefly with ethanol
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C2C(CC(OC2=CC1)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 135 g
YIELD: PERCENTYIELD 55.7%
YIELD: CALCULATEDPERCENTYIELD 55.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.